molecular formula C13H16BrClN2O B4943370 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine

1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine

Cat. No. B4943370
M. Wt: 331.63 g/mol
InChI Key: DXKPEAQRTZVMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine, also known as BRD-K4477, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.

Mechanism of Action

1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine acts as a competitive inhibitor of the BRD7 bromodomain, preventing its interaction with acetylated histones and thereby inhibiting gene transcription. This mechanism of action is similar to other bromodomain inhibitors, such as JQ1 and I-BET151.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine inhibits the growth of cancer cells in vitro and in vivo, indicating its potential as an anti-cancer agent. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in macrophages. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine.

Advantages and Limitations for Lab Experiments

One advantage of 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine is its specificity for BRD7, which allows for targeted inhibition of this protein without affecting other bromodomain-containing proteins. However, its potency as an inhibitor is relatively low compared to other bromodomain inhibitors, which may limit its use in certain experiments. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine in vivo.

Future Directions

For research on 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine include investigating its potential as a therapeutic agent in various diseases, including cancer and inflammation. Additionally, further studies are needed to optimize its potency and selectivity as a BRD7 inhibitor, as well as to determine its pharmacokinetics and toxicity in vivo. Finally, the development of more potent and selective BRD7 inhibitors based on the structure of 1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine may lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine can be synthesized through a multistep process that involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-ethylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound with high purity.

Scientific Research Applications

1-(5-bromo-2-chlorobenzoyl)-4-ethylpiperazine has been used in various scientific research studies, particularly in the field of drug discovery and development. It has been identified as a potential inhibitor of the bromodomain-containing protein 7 (BRD7), which plays a crucial role in regulating gene expression and cell proliferation. Inhibition of BRD7 has been shown to have therapeutic potential in various diseases, including cancer and inflammation.

properties

IUPAC Name

(5-bromo-2-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClN2O/c1-2-16-5-7-17(8-6-16)13(18)11-9-10(14)3-4-12(11)15/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXKPEAQRTZVMKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-chlorophenyl)(4-ethylpiperazin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.